molecular formula C9H17NO B1399110 Cyclopropyl-(tetrahydro-pyran-4-ylmethyl)-amine CAS No. 911114-96-0

Cyclopropyl-(tetrahydro-pyran-4-ylmethyl)-amine

Cat. No. B1399110
M. Wt: 155.24 g/mol
InChI Key: SFEIRCQPYYEWEJ-UHFFFAOYSA-N
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Description

Cyclopropyl is a three-membered carbon ring, while tetrahydropyran is a six-membered ring containing five carbon atoms and one oxygen atom . The compound you’re asking about seems to be a fusion of these two structures with an amine group attached.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the cyclopropyl and tetrahydropyran rings in separate steps, followed by their fusion and the attachment of the amine group. Tetrahydropyran rings can be formed from the reaction of alcohols and 3,4-dihydropyran .

Scientific Research Applications

Application in Stress-Induced Conditions

Research led by Taguchi et al. (2017) investigated a compound structurally related to Cyclopropyl-(tetrahydro-pyran-4-ylmethyl)-amine, specifically N-Cyclopropylmethyl-7-(2,6-dimethoxy-4-methoxymethylphenyl)-2-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)pyrazolo[1,5-a]pyridin-3-amine tosylate (E2508). This compound was found to be effective in reducing stress-induced defecation and visceral pain in rat models, suggesting potential applications in the treatment of irritable bowel syndrome.

Chemical Synthesis and Reactivity

  • Muhi-Eldeen and Hassan (2017) synthesized 2(2-Tetrahydropyranylthio) methyl cyclopropyl amines, which are structurally related to Cyclopropyl-(tetrahydro-pyran-4-ylmethyl)-amine. These compounds may act as free radical scavengers and have potential applications in diseases where free radicals are implicated, as detailed in their study (Muhi-Eldeen & Hassan, 2017).

  • Gagnon et al. (2007) developed a method for the N-cyclopropylation of cyclic amides and azoles, which is crucial for the pharmaceutical industry due to the unique properties that cyclopropanes impart to compounds. This methodology can be relevant for the modification of compounds like Cyclopropyl-(tetrahydro-pyran-4-ylmethyl)-amine (Gagnon et al., 2007).

Potential for Generating Novel Compounds

Sidhom et al. (2018) discussed the reactivity of pyrazole derivatives bearing a cyclopropyl group, similar to Cyclopropyl-(tetrahydro-pyran-4-ylmethyl)-amine, in palladium-catalyzed direct arylations. This research opens avenues for generating novel compounds with potential pharmaceutical applications (Sidhom et al., 2018).

Catalytic Applications

Zhao et al. (2014) explored the phosphane- and amine-catalyzed ring-opening reactions of cyclopropenones with isatin derivatives, which could be relevant for the chemical manipulation of compounds like Cyclopropyl-(tetrahydro-pyran-4-ylmethyl)-amine. This research highlights the utility of these catalysts in producing diverse chemical structures (Zhao et al., 2014).

properties

IUPAC Name

N-(oxan-4-ylmethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-9(1)10-7-8-3-5-11-6-4-8/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEIRCQPYYEWEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl-(tetrahydro-pyran-4-ylmethyl)-amine

CAS RN

911114-96-0
Record name N-(oxan-4-ylmethyl)cyclopropanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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